molecular formula C12H16N2O4 B153424 tert-Butyl 4-nitrobenzylcarbamate CAS No. 94838-58-1

tert-Butyl 4-nitrobenzylcarbamate

Cat. No. B153424
CAS RN: 94838-58-1
M. Wt: 252.27 g/mol
InChI Key: NXHDMOGWVRMCTL-UHFFFAOYSA-N
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Description

tert-Butyl 4-nitrobenzylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in organic chemistry due to their potential as building blocks for various synthetic applications. The tert-butyl group is often used as a protecting group for amines due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study describes the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite serves as a nitrosation reagent and an oxidant in a Pd(ii)-catalyzed decarboxylative acylation .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been elucidated using various techniques. For example, the crystal structure of tert-butyl acetylcarbamate was determined, revealing pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Similarly, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined, showing inter- and intramolecular hydrogen bond C—H⋯O interactions stabilizing the structure .

Chemical Reactions Analysis

tert-Butyl carbamates undergo various chemical reactions, which are often utilized in the synthesis of more complex molecules. For instance, tert-butyl N-acetylcarbamate can be synthesized using a green method with natural phosphate as a catalyst . In another study, tert-butyl benzohydrazone and its metal complexes were synthesized and characterized, showing coordination to metal ions through ONO donor atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The crystal packing, hydrogen bonding, and other intermolecular interactions play a significant role in determining these properties. For example, the crystal packing of tert-butyl acetylcarbamate is significantly influenced by H⋯H (42.6%) and O⋯H (26.7%) contacts . Additionally, the synthesis and characterization of tert-butyl carbamate derivatives often involve thermal, X-ray, and DFT analyses to understand their stability and reactivity .

Scientific Research Applications

  • Synthesis and Properties of Nitroxides : Nitroxides, which have applications in biophysics, structural biology, and biomedical research, are influenced by electronic and steric effects of substituents like tert-butyl groups. Studies have explored the synthesis and properties of strained nitroxides, including their thermal stability and resistance to reduction by antioxidants (Zhurko et al., 2020).

  • Electrocatalytic Oxidation Applications : β-Phosphonylated nitroxides, prepared using tert-butylamine, have been studied for their reversible redox behavior and electrocatalytic applications, such as in the oxidation of alcohols (Kashiwagi et al., 2002).

  • Bifunctional Tetraaza Macrocycles Synthesis : Research has been conducted on the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents. This includes cyclization processes involving tert-butyl groups (McMurry et al., 1992).

  • DNA/Protein Binding and Anticancer Activity : Studies on Schiff base ligands, including (4-nitrobenzylidene)(4-tert-butylphenyl)amine, have explored their binding with DNA and proteins, potentially relevant in anticancer research (Mukhopadhyay et al., 2015).

  • Ligand and Zinc Complex Chemistry : Research on bis(2-picolyl)(2-hydroxy-3,5-di-tert-butylbenzyl)amine ligands and their zinc complexes has implications for coordination chemistry and potential catalytic applications (Trösch & Vahrenkamp, 2001).

  • Redox States and Catalytic Activity in Oxidase Models : Studies on S-methylisothiosemicarbazones with tert-butyl groups have shown marked stabilization of redox states and enhanced catalytic activity, relevant in the field of inorganic chemistry and catalysis (Arion et al., 2013).

Safety And Hazards

The safety data sheet for tert-Butyl 4-nitrobenzylcarbamate advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl N-[(4-nitrophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHDMOGWVRMCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442509
Record name tert-Butyl 4-nitrobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-nitrobenzylcarbamate

CAS RN

94838-58-1
Record name tert-Butyl 4-nitrobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Famiglini, G La Regina, A Coluccia, S Pelliccia… - European journal of …, 2014 - Elsevier
New indolylarylsulfone HIV-1 NNRTIs were synthesized to evaluate unexplored substitutions of the benzyl/phenylethyl group linked at the indole-2-carboxamide. Against the NL4-3 HIV-…
Number of citations: 26 www.sciencedirect.com
I Shin - 2013 - search.proquest.com
The Suzuki–Miyaura cross-coupling reaction is one of the most efficient methods to form new carbon-carbon bonds, allowing a rapid increase in complexity among target molecules of …
Number of citations: 6 search.proquest.com
S Katayama, N Ae, T Kodo, S Masumoto… - Journal of medicinal …, 2003 - ACS Publications
A series of tricyclic indole-2-carboxylic acid derivatives were synthesized and evaluated by the radioligand binding assay and the anticonvulsant effects in the mouse NMDA-induced …
Number of citations: 38 pubs.acs.org
S Yoganathan - 2011 - collectionscanada.gc.ca
Lantibiotics, such as gallidermin, are potent antimicrobial peptides with complex polycyclic structures. In general, the lantibiotics are highly active against Gram-positive bacteria, …
Number of citations: 2 www.collectionscanada.gc.ca
S Wei - 2009 - search.proquest.com
Classic PAMAM dendrimers have been constructed from a single point on a pyridoxamine core and terminated with enantiopure N, N-dimethylphenylalanine. Transamination to form …
Number of citations: 0 search.proquest.com

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